![molecular formula C18H15ClN4O2 B2757048 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone CAS No. 1797711-89-7](/img/structure/B2757048.png)
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Applications
Research on pyrazole derivatives incorporating pyrazolo[4,3-d]-pyrimidine structures has demonstrated significant antimicrobial and anticancer potential. For instance, a study conducted by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with promising anticancer activity, surpassing the reference drug doxorubicin in some cases. These compounds also exhibited good to excellent antimicrobial activity, highlighting their therapeutic potential (Hafez, El-Gazzar, & Al-Hussain, 2016).
Drug Formulation and Delivery
Another study focused on developing a precipitation-resistant solution formulation for a poorly water-soluble compound aimed at treating arrhythmia. This study is indicative of the challenges and innovative approaches in the formulation of compounds for enhanced bioavailability and therapeutic efficacy (Burton et al., 2012).
Molecular Imaging Applications
Molecular imaging, particularly Positron Emission Tomography (PET), benefits from the synthesis of novel compounds for imaging specific enzymes in diseases such as Parkinson's disease. Wang et al. (2017) synthesized a new potential PET agent for imaging the LRRK2 enzyme, demonstrating the compound's synthesis efficiency and specificity for neurological research applications (Wang, Gao, Xu, & Zheng, 2017).
Synthesis and Biological Evaluation of Heterocyclic Compounds
The synthesis and evaluation of novel heterocyclic compounds continue to be a significant area of research due to their broad spectrum of biological activities. Studies by Katariya, Vennapu, and Shah (2021) on oxazole and pyrazoline derivatives demonstrated potent anticancer and antimicrobial properties, showcasing the versatility and potential of such compounds in developing new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-11-16(17(22-25-11)13-4-2-3-5-14(13)19)18(24)23-7-6-15-12(9-23)8-20-10-21-15/h2-5,8,10H,6-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNSBAHIABPFPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC4=NC=NC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.